2-Amino-1-(2-hydroxyphenyl)ethanone 2-Amino-1-(2-hydroxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 72481-17-5
VCID: VC8022337
InChI: InChI=1S/C8H9NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5,9H2
SMILES: C1=CC=C(C(=C1)C(=O)CN)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

2-Amino-1-(2-hydroxyphenyl)ethanone

CAS No.: 72481-17-5

Cat. No.: VC8022337

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2-hydroxyphenyl)ethanone - 72481-17-5

Specification

CAS No. 72481-17-5
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 2-amino-1-(2-hydroxyphenyl)ethanone
Standard InChI InChI=1S/C8H9NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5,9H2
Standard InChI Key IVVBMGAANBIBOA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CN)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)CN)O

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via two primary methods:

  • Nucleophilic Substitution: Reacting 2-chloro-1-(2-hydroxyphenyl)ethanone with ammonia in methanol at room temperature yields 85% product.

  • Friedel-Crafts Acylation: Phenol reacts with aminoacetonitrile hydrochloride in the presence of anhydrous AlCl3\text{AlCl}_3, achieving up to 75% yield under optimized conditions (35–45°C in ethylene dichloride).

Key Reaction Parameters

ParameterValue/Range
Temperature (Method 1)25°C
Catalyst (Method 2)AlCl3\text{AlCl}_3
Solvent (Method 2)Ethylene dichloride

Industrial Scaling

Industrial production emphasizes continuous flow reactors to enhance efficiency and reduce byproducts. Purification involves recrystallization from ethanol-water mixtures.

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Acylation: The amino group reacts with acetic anhydride to form NN-acetyl derivatives.

  • Oxidation: Treatment with KMnO4/H2SO4\text{KMnO}_4/\text{H}_2\text{SO}_4 generates 2-hydroxybenzoquinone (62% yield at 60°C).

  • Reduction: Catalytic hydrogenation produces 2-amino-1-(2-hydroxyphenyl)ethanol, a precursor for β-adrenergic agents .

Stability and Degradation

The compound is sensitive to light and oxidizing agents. Degradation studies indicate formation of dimeric quinones under acidic conditions.

Biological Activity and Mechanisms

Antimicrobial Effects

2-Amino-1-(2-hydroxyphenyl)ethanone exhibits dose-dependent quorum sensing (QS) inhibition:

  • Agrobacterium tumefaciens: Reduces swimming motility by 89% and chemotaxis by 87% at 50 µg/mL .

  • Pseudomonas aeruginosa: Suppresses acyl-homoserine lactone production, attenuating biofilm formation.

Mechanistic Insights

  • Oxidative Stress Induction: Elevates intracellular ROS levels, disrupting bacterial energy metabolism .

  • Gene Repression: Downregulates QS-related genes (e.g., lasI, rhlR).

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionKey Differences
2-Amino-1-(4-hydroxyphenyl)ethanonePara-hydroxyLower LogP (1.12 vs. 1.23), reduced QS inhibition
2-Amino-1-(3-hydroxyphenyl)ethanoneMeta-hydroxyHigher solubility in aqueous buffers
2-Chloro-1-(2-hydroxyphenyl)ethanoneChloro substituentEnhanced electrophilicity, lower bioavailability

Applications in Research and Industry

Pharmaceutical Quality Control

  • Impurity Standard: Used in HPLC calibration for adrenaline and noradrenaline formulations .

  • Intermediate in Drug Synthesis: Key precursor for β3-adrenergic receptor agonists .

Microbiology

  • Anti-virulence Agent: Reduces pathogenicity in Gram-negative bacteria without inducing resistance .

Future Directions

  • Structure-Activity Relationships: Optimizing substituents for enhanced QS inhibition.

  • Clinical Translation: Evaluating in vivo efficacy against multidrug-resistant infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator